Cas no 673-66-5 (Azocan-2-one)

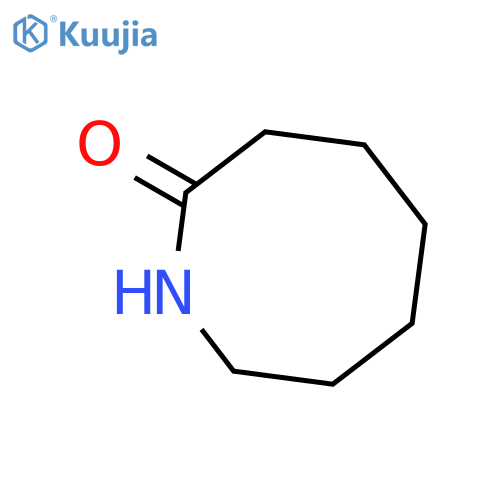

Azocan-2-one structure

商品名:Azocan-2-one

Azocan-2-one 化学的及び物理的性質

名前と識別子

-

- Azocan-2-one

- ENANTHOLACTAM

- CYCLOHEPTANONE ISOOXIME

- 2-KETOHEPTAMETHYLENE IMINE

- 2-OXO-HEPTAMETHYLENEIMINE

- 2-AZOCANONE

- 2-AZACYCLOOCTANONE

- omega-Heptalactam

- 1-Aza-2-cyclooctanone

- 2(1H)-Azocinone,hexahydro-

- &omega

- Oenantholactam

- ω-Enantholactam

- ω-Heptanolactam

- Hexahydroazocin-2(1H)-one

- 2-Perhydroazocinone

- 2(1H)-AZOCINONE, HEXAHYDRO-

- 7-Heptanelactam

- Octahydroazocin-2-one

- Azacyclooctan-2-one

- Suberonisoxim

- Hexahydro-2(1H)-azocinone

- 7-Aminoheptanoic acid lactam

- Suberonisoxim [German]

- CJYXCQLOZNIMFP-UHFFFAOYSA-N

- 7-heptane lactam

- omega-Enantholactam

- omega-Heptanolactam

- omega-oenantholactam

- BCP23341

- BRN 0108987

- cis-Octahydro-2-azocinone

- NSC 77088

- NSC77088

- .zeta.-Enantholactam

- AC-22532

- DTXSID60217672

- 2-Ketoheptamethyleneimine

- 12-EPILEUKOTRIENEB4

- SY012301

- Q63392342

- Q-103571

- AM20100621

- CN51500000

- ECK9QFC2DF

- InChI=1/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9

- 1-Aza-2-cyclooctanone, 98%

- H0525

- 2H-Azocin-2-one, hexahydro-

- AI3-52521

- FT-0632782

- AKOS009031550

- .omega.-Enantholactam

- A25538

- MFCD00003271

- NIOSH/CN5150000

- DS-0948

- NS00036117

- 2-Azocinone, octahydro-, (Z)-

- 673-66-5

- NSC-77088

- .omega.-Heptanolactam

- SCHEMBL454341

- CHEMBL136211

- EN300-20462

- 5-21-06-00494 (Beilstein Handbook Reference)

- 2-Azocanone #

- EINECS 211-611-9

- HEPTANOIC ACID,7-AMINO,LACTAM

- Cyclo-omega-heptanoic acid

- CS-W022575

- DB-025838

-

- MDL: MFCD00003271

- インチ: 1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)

- InChIKey: CJYXCQLOZNIMFP-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H]

- BRN: 0108987

計算された属性

- せいみつぶんしりょう: 127.10000

- どういたいしつりょう: 127.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 0.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 29.1

じっけんとくせい

- 色と性状: 白色または茶色の結晶粉末

- 密度みつど: 1.0083 (rough estimate)

- ゆうかいてん: 35-38 °C (lit.)

- ふってん: 148-150 °C/10 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.4790 (estimate)

- PSA: 29.10000

- LogP: 1.39550

- ようかいせい: まだ確定していません。

Azocan-2-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S24/25

- RTECS番号:CN4810000

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Azocan-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

Azocan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20462-1.0g |

azocan-2-one |

673-66-5 | 95% | 1g |

$26.0 | 2023-05-31 | |

| Enamine | EN300-20462-5.0g |

azocan-2-one |

673-66-5 | 95% | 5g |

$58.0 | 2023-05-31 | |

| Enamine | EN300-20462-10.0g |

azocan-2-one |

673-66-5 | 95% | 10g |

$109.0 | 2023-05-31 | |

| Enamine | EN300-20462-25.0g |

azocan-2-one |

673-66-5 | 95% | 25g |

$216.0 | 2023-05-31 | |

| Chemenu | CM254456-10g |

Azocan-2-one |

673-66-5 | 98% | 10g |

$108 | 2022-06-10 | |

| Chemenu | CM254456-25g |

Azocan-2-one |

673-66-5 | 98% | 25g |

$215 | 2022-06-10 | |

| Apollo Scientific | OR25888-1g |

azocan-2-one |

673-66-5 | 98+% | 1g |

£15.00 | 2025-03-21 | |

| Fluorochem | 214965-5g |

Azocan-2-one |

673-66-5 | 95% | 5g |

£33.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159930-25G |

Azocan-2-one |

673-66-5 | >97.0%(GC) | 25g |

¥541.90 | 2023-09-01 | |

| Ambeed | A163131-10g |

Azocan-2-one |

673-66-5 | 98% | 10g |

$57.0 | 2024-04-18 |

Azocan-2-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:673-66-5)氮杂环辛酮

注文番号:LE1644623

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

Azocan-2-one 関連文献

-

Gérard Rousseau,Fadi Homsi Chem. Soc. Rev. 1997 26 453

-

Sayantani Saha,Moris S. Eisen Dalton Trans. 2020 49 12835

-

3. Synthesis of the alkaloid homaline in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammoniaLeslie Crombie,David Haigh,Raymond C. F. Jones,Ab.Rasid Mat-Zin J. Chem. Soc. Perkin Trans. 1 1993 2047

-

4. Radical cyclisation in heterocycle synthesis. Part 1. Sulfanyl radical addition–cyclisation of dienylamides for lactam synthesisTakeaki Naito,Yuko Honda,Okiko Miyata,Ichiya Ninomiya J. Chem. Soc. Perkin Trans. 1 1995 19

-

Frank D. King,Stephen Caddick Org. Biomol. Chem. 2012 10 3244

673-66-5 (Azocan-2-one) 関連製品

- 6225-10-1(N-Methylvaleramide)

- 13276-08-9(Octadecanamide,N-octadecyl-)

- 105-60-2(Caprolactam)

- 1121-89-7(piperidine-2,6-dione)

- 935-30-8(Azonan-2-one)

- 27563-67-3(N-Methyldodecanamide)

- 189939-61-5(PALMITOYLISOPROPYLAMIDE)

- 675-20-7(piperidin-2-one)

- 110-30-5(N,N'-Ethylenebisstearamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:673-66-5)Azocan-2-one

清らかである:99%

はかる:100g

価格 ($):296.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:673-66-5)2-Azacyclooctanone

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ